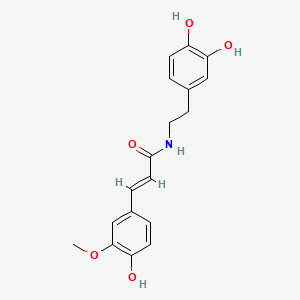

N-Feruloyl dopamine, trans-

Description

Properties

CAS No. |

142350-99-0 |

|---|---|

Molecular Formula |

C18H19NO5 |

Molecular Weight |

329.3 g/mol |

IUPAC Name |

(E)-N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C18H19NO5/c1-24-17-11-12(3-6-15(17)21)4-7-18(23)19-9-8-13-2-5-14(20)16(22)10-13/h2-7,10-11,20-22H,8-9H2,1H3,(H,19,23)/b7-4+ |

InChI Key |

ZRLYUFOWFPPSTD-QPJJXVBHSA-N |

SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC(=C(C=C2)O)O)O |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC(=C(C=C2)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC(=C(C=C2)O)O)O |

Other CAS No. |

142350-99-0 |

Synonyms |

feruloyldopamine |

Origin of Product |

United States |

Preparation Methods

Coupling Agent-Mediated Synthesis

The most widely reported synthetic route involves coupling trans-ferulic acid with dopamine hydrochloride using (benzotriazol-1-yloxa)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as the activating agent. The reaction proceeds in a dimethylformamide (DMF) and dichloromethane (DCM) solvent system under inert conditions:

Protocol

-

Reactant Preparation : Dissolve 2 mmol trans-ferulic acid in 10 mL DMF.

-

Dopamine Addition : Add 2 mmol dopamine hydrochloride to the cooled (0°C) solution.

-

Coupling Activation : Introduce 2 mmol BOP dissolved in 5 mL DCM.

-

Reaction Conditions : Stir at 0°C for 30 minutes, then at room temperature overnight.

-

Workup : Remove DCM under reduced pressure, dilute with water, and extract with ethyl acetate (3 × 30 mL).

-

Purification : Wash organic layers with HCl (0.5 M), NaHCO₃ (0.5 M), and water; dry over MgSO₄; evaporate under vacuum.

This method yields crude N-trans-feruloyldopamine, which requires further purification via column chromatography or HPLC. The use of BOP minimizes racemization, ensuring stereochemical integrity of the trans-configured amide bond.

Table 1: Key Parameters for BOP-Mediated Synthesis

| Parameter | Value/Range |

|---|---|

| Reaction Temperature | 0°C → 25°C |

| Solvent System | DMF:DCM (2:1 v/v) |

| Coupling Agent | BOP |

| Yield (Crude) | Not reported |

| Purity Post-HPLC | >95% |

Natural Extraction and Isolation

Plant Sources and Identification

N-Feruloyl dopamine, trans- occurs in:

Extraction Protocol

Steps :

-

Sample Preparation : Dry plant material and grind to ≤1 mm particles.

-

Solvent Extraction : Use methanol:water (70:30 v/v) at 40°C for 2 hours.

-

Filtration and Concentration : Remove solids via vacuum filtration; concentrate under reduced pressure.

-

Fractionation : Partition extract with ethyl acetate; collect organic phase.

Chromatographic Purification

Isolation from natural sources typically employs:

Table 2: HPLC Parameters for Purification

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| C18 (250 × 4.6 mm) | 0.1% FA in H₂O:ACN (95:5 → 5:95) | 1 mL/min | UV 280 nm |

Analytical Characterization

Spectroscopic Identification

Chromatographic Purity Assessment

HPLC-DAD analysis confirms >98% purity using a C18 column and isocratic elution (acetonitrile:water 45:55).

Comparative Analysis of Methods

Yield and Scalability

Environmental and Economic Considerations

-

BOP-mediated synthesis generates phosphonium byproducts, necessitating careful waste management.

-

Natural extraction is sustainable but cost-prohibitive for industrial-scale production.

Applications and Bioactivity Correlations

Chemical Reactions Analysis

Types of Reactions: N-trans-Feruloyldopamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert it to its corresponding reduced forms.

Substitution: It can participate in substitution reactions, particularly involving the phenolic hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of N-trans-Feruloyldopamine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

N-Feruloyl dopamine, trans- has the molecular formula and a molecular weight of approximately 329.3 g/mol. It is characterized by the presence of a feruloyl group linked to a dopamine moiety through an amide bond. This structural configuration is significant for its biological activity.

Neuropharmacological Applications

2.1 Neuroprotective Effects

Research indicates that N-Feruloyl dopamine, trans- exhibits neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases such as Parkinson's disease (PD). A study highlighted its potential to modulate oxidative stress and neuroinflammation, which are critical factors in the pathogenesis of PD . The compound activates the Nrf2/antioxidant response element signaling pathway, which helps in reducing cellular oxidative damage .

2.2 Acetylcholinesterase Inhibition

N-Feruloyl dopamine, trans- has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. The compound demonstrated a half-maximal inhibitory concentration (IC50) value of 8.52 μM, indicating strong inhibitory activity compared to other tested compounds . This property suggests its potential use in treating conditions characterized by cholinergic dysfunction.

Antioxidant Activity

The antioxidant capacity of N-Feruloyl dopamine, trans- has been evaluated using various assays. It was found to possess superior antioxidant activity compared to its parent compounds, with significant effects observed in scavenging free radicals and reducing ferric ions . The compound's ability to chelate ferrous ions further enhances its antioxidant profile, making it a promising candidate for formulations aimed at combating oxidative stress-related disorders.

Case Studies and Experimental Findings

Mechanism of Action

N-trans-Feruloyldopamine exerts its effects primarily through its antioxidant activity and inhibition of acetylcholinesterase. The compound scavenges free radicals and chelates metal ions, thereby preventing oxidative damage. It also binds to the active site of acetylcholinesterase, inhibiting its activity and potentially improving cognitive function .

Comparison with Similar Compounds

N-trans-Caffeoyldopamine: Another phenolic amide with similar antioxidant and acetylcholinesterase inhibition properties.

N-trans-p-Coumaroyldopamine: Shares structural similarities and exhibits comparable biological activities.

Uniqueness: N-trans-Feruloyldopamine is unique due to its specific combination of ferulic acid and dopamine, which imparts distinct antioxidant and neuroprotective properties. Its ability to inhibit acetylcholinesterase more effectively than some of its analogs makes it a compound of interest in neurodegenerative disease research .

Biological Activity

N-Feruloyl dopamine, trans- (NFD), a phenolic compound derived from the combination of ferulic acid and dopamine, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of NFD, supported by empirical data and case studies.

Chemical Structure and Properties

N-Feruloyl dopamine is characterized by the chemical formula and is classified as a hydroxycinnamic acid amide. The compound's structure features a feruloyl group attached to a dopamine moiety, which is essential for its biological activity.

1. Antioxidant Activity

NFD exhibits significant antioxidant properties, which are crucial in combating oxidative stress linked to various diseases. A study reported that NFD demonstrated an IC50 value of 3.17 mM in chelating ferrous ions, indicating its effectiveness as an antioxidant compared to other phenolic compounds .

| Compound | IC50 (mM) |

|---|---|

| N-Feruloyl dopamine | 3.17 |

| N-trans-caffeoyldopamine | 0.24 |

2. Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is a critical factor in the treatment of neurodegenerative disorders such as Alzheimer's disease. NFD has been shown to inhibit AChE with an IC50 value of 8.52 μM, making it a promising candidate for further research in neuroprotection .

3. Anti-inflammatory Effects

NFD has been implicated in reducing inflammation through modulation of various signaling pathways. It inhibits pro-inflammatory cytokines and mediators, showcasing potential applications in treating inflammatory diseases.

The biological activity of NFD can be attributed to several mechanisms:

- Radical Scavenging : NFD's structure allows it to effectively scavenge free radicals, thereby reducing oxidative damage.

- Enzyme Inhibition : By inhibiting AChE, NFD increases acetylcholine levels in synaptic clefts, which can enhance cognitive functions.

- Modulation of Signaling Pathways : NFD influences pathways related to inflammation and apoptosis, contributing to its protective effects against cellular damage.

Case Study 1: Neuroprotective Effects

In a controlled study involving neuronal cell lines, NFD was administered at varying concentrations. Results indicated that treatment with NFD significantly reduced cell death induced by oxidative stress, highlighting its neuroprotective capabilities.

Case Study 2: Anti-inflammatory Response

A recent investigation into the anti-inflammatory properties of NFD demonstrated that it effectively downregulated the expression of inflammatory markers such as TNF-α and IL-6 in macrophage cultures treated with lipopolysaccharides (LPS).

Q & A

Q. What analytical methods are recommended for structural characterization of N-feruloyl dopamine and its glycosylated derivatives?

Structural elucidation typically involves high-resolution mass spectrometry (HRESIMS) to determine elemental composition and tandem MS (MS/MS) for fragmentation patterns. Nuclear magnetic resonance (NMR), including H and C spectra, is critical for confirming the positions of glycosylation and acyl groups. For example, glycosylation sites can be inferred by observing fragment ions corresponding to hexose loss (−162 Da) or acylium ions (e.g., m/z 339 for feruloyl hexoside) . Comparison with synthetic standards or literature data for related compounds (e.g., N-feruloyl tyramine) is essential for validation .

Q. How can researchers confirm the trans-configuration of the feruloyl moiety in N-feruloyl dopamine?

The trans-configuration is often assumed based on biosynthetic precedence in phenylpropanoid pathways, as most plant-derived ferulic acid analogs adopt this configuration. However, definitive confirmation requires nuclear Overhauser effect spectroscopy (NOESY) or X-ray crystallography. In cases where crystallography is impractical, comparative analysis with synthetic cis-configured analogs via HPLC or circular dichroism (CD) may resolve ambiguities .

Q. What are the standard protocols for synthesizing N-feruloyl dopamine and its analogs?

Synthesis typically involves coupling ferulic acid (or its activated ester) with dopamine via carbodiimide-mediated amidation. Protecting groups (e.g., tert-butoxycarbonyl for amines) may be required to prevent side reactions. Post-synthesis purification uses reversed-phase chromatography, and structural validation relies on HRESIMS and NMR . For glycosylated derivatives, enzymatic or chemical glycosylation strategies are employed, followed by LC-MS/MS to verify regioselectivity .

Advanced Research Questions

Q. How does N-feruloyl dopamine modulate plant defense mechanisms under biotic stress?

N-feruloyl dopamine accumulates in response to pathogens (e.g., powdery mildew) and acts as a phytoalexin. Jasmonate signaling pathways upregulate biosynthesis genes (e.g., tyramine hydroxycinnamoyltransferase). Exogenous application experiments in susceptible plant lines (e.g., qingke barley) demonstrate enhanced resistance, validated via transcriptomic and metabolomic profiling . Co-expression networks linking phenylpropanoid metabolism and defense genes further support its role .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data for N-feruloyl dopamine derivatives?

Discrepancies in IC values (e.g., 44–192 µM in oral squamous cell carcinoma) may arise from differences in cell lines, assay conditions (e.g., incubation time), or compound purity. Methodological solutions include:

Q. How can multi-omics approaches clarify the biosynthetic and functional roles of N-feruloyl dopamine in plant stress adaptation?

Integrative metabolomic-transcriptomic-proteomic analyses identify key enzymes (e.g., hydroxycinnamoyl-CoA:tyramine N-hydroxycinnamoyltransferase) and regulatory nodes. For example, saline-alkali stress in oat cultivars induces N-feruloyl putrescine accumulation, linked to ornithine decarboxylase activity. Time-series metabolomics and RNA-seq reveal tissue-specific diurnal rhythms and stress-responsive pathways .

Q. What challenges arise in determining the stereochemical and regiochemical specificity of N-feruloyl dopamine derivatives in biological matrices?

Key challenges include:

- Low abundance of isomers in plant extracts, complicating isolation.

- Overlapping MS/MS fragmentation patterns (e.g., m/z 154 for dopamine in glycosylated vs. non-glycosylated forms).

- Dynamic interconversion under physiological conditions. Solutions involve in-source fragmentation, ion mobility spectrometry, and stable isotope tracing .

Methodological Considerations

Q. How should researchers design experiments to study the antioxidant mechanisms of N-feruloyl dopamine?

Prioritize assays that mimic biological conditions:

- Lipid peroxidation inhibition : Use rat liver microsomes and thiobarbituric acid reactive substances (TBARS) assay.

- Radical scavenging : DPPH and ABTS assays, with Trolox equivalents for quantification.

- Cellular antioxidant activity (CAA) : Measure ROS reduction in cell lines (e.g., HepG2) using fluorescent probes (e.g., DCFH-DA) .

Q. What criteria validate the identification of novel N-feruloyl dopamine derivatives in untargeted metabolomics studies?

Adhere to Level 2 or 3 confidence per Metabolomics Standards Initiative:

- Level 2 : MS/MS spectral match to literature or databases.

- Level 3 : Characteristic physicochemical properties (e.g., retention time, λmax) consistent with authenticated standards.

- Level 4 : Full structural elucidation via NMR or crystallography .

Data Interpretation and Reporting

Q. How should conflicting data on the role of dopamine conjugates in cancer models be addressed?

Contextualize findings by considering:

- Dopamine receptor interactions : Some effects (e.g., apoptosis) may involve dopamine signaling rather than direct cytotoxicity.

- Metabolic stability : Rapid degradation in culture media may underestimate bioactivity.

- Cell-type specificity : Epigenetic or receptor expression differences across cell lines (e.g., OSCC vs. neuroblastoma) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.